Bienvenue dans la boutique en ligne BenchChem!

(S)-2-(methyl(pyrrolidin-3-yl)amino)ethanol

Chiral resolution Stereochemical quality control Enantiomer identification

(S)-2-(Methyl(pyrrolidin-3-yl)amino)ethanol (CAS 748766-92-9) is a chiral β-amino alcohol with molecular formula C7H16N2O and molecular weight 144.21 g/mol. The compound features a pyrrolidine ring bearing a secondary amine (NH) at the 1-position and a tertiary amine substituted with a methyl group and an ethanol moiety at the 3-position.

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
Cat. No. B7843492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(methyl(pyrrolidin-3-yl)amino)ethanol
Molecular FormulaC7H16N2O
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCN(CCO)C1CCNC1
InChIInChI=1S/C7H16N2O/c1-9(4-5-10)7-2-3-8-6-7/h7-8,10H,2-6H2,1H3
InChIKeyNVGQSNNWKLLATJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-(Methyl(pyrrolidin-3-yl)amino)ethanol (CAS 748766-92-9): Chiral β-Amino Alcohol Building Block for Medicinal Chemistry and Asymmetric Synthesis


(S)-2-(Methyl(pyrrolidin-3-yl)amino)ethanol (CAS 748766-92-9) is a chiral β-amino alcohol with molecular formula C7H16N2O and molecular weight 144.21 g/mol [1]. The compound features a pyrrolidine ring bearing a secondary amine (NH) at the 1-position and a tertiary amine substituted with a methyl group and an ethanol moiety at the 3-position . Its stereochemistry is unambiguously defined by the InChI stereochemical layer '/t7-/m0/s1', confirming the (S) absolute configuration at the pyrrolidine 3-position [1]. The compound integrates secondary amine, tertiary amine, and primary alcohol functionalities within a single small-molecule framework, making it a versatile intermediate for pharmaceutical research and chiral ligand design .

Why (S)-2-(Methyl(pyrrolidin-3-yl)amino)ethanol Cannot Be Substituted by Racemic or N-Alkylated Analogs


Substituting (S)-2-(methyl(pyrrolidin-3-yl)amino)ethanol with its (R)-enantiomer, racemic mixture, or N-alkylated derivatives introduces measurable differences in stereochemical identity, polar surface area (PSA), lipophilicity (LogP), and hydrogen-bonding capacity that directly impact downstream synthetic fidelity, chiral induction, and biological target engagement [1]. The (S)-enantiomer (MDL MFCD11519104) and (R)-enantiomer (CAS 917357-86-9, MDL MFCD11519105) are distinct chemical entities with opposite optical rotation and different InChI stereochemical descriptors (/m0/s1 vs. /m1/s1), meaning that procurement of the wrong enantiomer or racemate will produce a different compound with potentially divergent pharmacological or catalytic outcomes [1]. Furthermore, the N-methyl pyrrolidine analog 2-(methyl(1-methylpyrrolidin-3-yl)amino)ethanol exhibits a markedly lower PSA (26.71 vs. 35.50 Ų) and altered LogP (-0.4475 vs. -0.3988), reflecting the loss of one hydrogen-bond donor and fundamentally different physicochemical properties [2].

Quantitative Differentiation Evidence for (S)-2-(Methyl(pyrrolidin-3-yl)amino)ethanol vs. Closest Analogs


Stereochemical Identity: InChI-Defined Absolute Configuration Distinguishes (S)-Enantiomer from (R)-Enantiomer

The (S)-enantiomer (CAS 748766-92-9) is unambiguously distinguished from the (R)-enantiomer (CAS 917357-86-9) by InChI stereochemical layer descriptors. The (S)-enantiomer carries the '/t7-/m0/s1' descriptor, whereas the (R)-enantiomer carries '/t7-/m1/s1' [1]. These InChI differences are machine-readable and provide definitive identity verification. The (S)-enantiomer is registered under MDL number MFCD11519104, while the (R)-enantiomer uses MDL MFCD11519105 . This stereochemical distinction is critical because enantiomers of 3-aminopyrrolidine derivatives are known to exhibit divergent biological activities in muscarinic receptor antagonism and dopaminergic pharmacology, with the active pharmaceutical ingredient Nemonapride (YM-09151-2) being the (2S,3S)-enantiomer of a closely related 3-aminopyrrolidine scaffold .

Chiral resolution Stereochemical quality control Enantiomer identification

Polar Surface Area (PSA): 35.50 Ų for (S)-Enantiomer Enables Higher Hydrogen-Bonding Capacity vs. N-Methyl Analog (26.71 Ų)

The (S)-enantiomer (CAS 748766-92-9) has a topological polar surface area (TPSA) of 35.50 Ų . In contrast, the N-methylated pyrrolidine analog 2-(methyl(1-methylpyrrolidin-3-yl)amino)ethanol has a TPSA of only 26.71 Ų, a reduction of 8.79 Ų (24.8% lower) [1]. This difference reflects the loss of the secondary amine (pyrrolidine NH) hydrogen-bond donor upon N-methylation, reducing the hydrogen-bond donor count from 2 to 1. The higher PSA of the (S)-enantiomer translates to greater predicted aqueous solubility and stronger potential for hydrogen-bond-mediated target interactions, which is relevant when the free pyrrolidine NH is required for receptor binding or metal coordination in catalytic applications .

Physicochemical profiling Drug-likeness Hydrogen bonding

Lipophilicity (LogP): -0.3988 for (S)-Enantiomer Indicates Distinct Partitioning Behavior from N-Methyl Analog (-0.4475)

The (S)-enantiomer exhibits a computed LogP of -0.39880, compared to -0.4475 for the N-methylpyrrolidine analog [1]. The ΔLogP of +0.0487, although modest in absolute magnitude, reflects the contribution of the free pyrrolidine NH to overall polarity. More significantly, the XlogP value for the (S)-enantiomer is -0.7 , indicating greater hydrophilicity than suggested by the LogP alone. This lipophilicity profile is consistent with the compound's high predicted aqueous solubility and its classification as a highly polar small molecule suitable for aqueous-phase reactions and biological assay conditions.

Lipophilicity ADME prediction Solubility

Molecular Weight and Heteroatom Profile: 144.21 Da with 2 H-Bond Donors Differentiates from N-Methyl Analog (158.24 Da, 1 H-Bond Donor)

The (S)-enantiomer has a molecular weight of 144.21 Da with exactly 2 hydrogen-bond donors (pyrrolidine NH and ethanol OH) and 3 hydrogen-bond acceptors (tertiary amine N, pyrrolidine N, and ethanol O) . The N-methylpyrrolidine analog, by contrast, has a molecular weight of 158.24 Da (+14.03 Da) and only 1 hydrogen-bond donor, reflecting the methylation of the pyrrolidine nitrogen [1]. The structural isomer 1-(2-aminoethyl)pyrrolidin-3-yl)methanol (CAS 1353965-74-8), which also has formula C7H16N2O and MW 144.21, differs in connectivity: the amino group is primary rather than tertiary, and the alcohol is a primary hydroxymethyl rather than part of an N-ethanol chain . This connectivity difference produces a distinct hydrogen-bonding topology despite identical molecular formula.

Molecular descriptors Fragment-based drug design Lead optimization

pKa of Pyrrolidine NH: Predicted 14.74 Suggests Basic Character Relevant for Salt Formation and Purification Strategies vs. Tertiary Amine-Only Analogs

The predicted pKa of the (R)-enantiomer (CAS 917357-86-9), which shares identical acid-base properties with the (S)-enantiomer, is 14.74 ± 0.10 . This high pKa value is attributable to the pyrrolidine secondary amine, indicating that the compound exists predominantly in its protonated (ammonium) form at physiological and mildly acidic pH. In contrast, the N-methylpyrrolidine analog lacks this ionizable secondary amine, possessing only a tertiary amine with a substantially lower pKa. This pKa difference has practical implications: the (S)-enantiomer can form dihydrochloride salts (e.g., CAS 1219957-28-4) that are crystalline solids suitable for purification and storage, whereas the N-methyl analog may exhibit different salt formation behavior .

Acid-base properties Salt screening Purification

Synthetic Utility: Documented Intermediate in Nemonapride (YM-09151-2) Synthesis Confers Defined Procurement Rationale vs. Non-Validated Analogs

The dihydrochloride salt of 2-(methyl(pyrrolidin-3-yl)amino)ethanol is explicitly documented as a crucial building block in the multi-step synthesis of YM-09151-2 (Nemonapride), a potent dopamine D2/D3/D4 receptor antagonist (Ki values in the sub-nanomolar range for D2 and D3 receptors) that reached the market for schizophrenia treatment . Specifically, the pyrrolidine 3-amino scaffold with the appropriate stereochemistry is required to construct the (2S,3S)-2-methyl-3-aminopyrrolidine core of Nemonapride . Analogs lacking the free pyrrolidine NH (N-methyl variant) or with altered connectivity (structural isomers) cannot serve as direct replacements in this validated synthetic route, as the pyrrolidine NH is subsequently functionalized with a benzyl group during the synthesis .

Pharmaceutical intermediate Dopamine antagonist Process chemistry

Recommended Procurement and Application Scenarios for (S)-2-(Methyl(pyrrolidin-3-yl)amino)ethanol (CAS 748766-92-9)


Enantioselective Synthesis of 3-Aminopyrrolidine-Derived D2/D3 Receptor Ligands

The (S)-stereochemistry of this compound makes it the appropriate starting material for synthesizing (S)-configured 3-aminopyrrolidine pharmacophores. The documented use of the dihydrochloride salt in Nemonapride (YM-09151-2) synthesis validates this scaffold for dopaminergic programs [1]. Procurement of the (S)-enantiomer (MDL MFCD11519104) rather than the (R)-enantiomer (MDL MFCD11519105) or racemate ensures the desired stereochemical outcome when the synthetic route preserves the C3 configuration, as the InChI stereodescriptor /t7-/m0/s1 definitively confirms .

Chiral β-Amino Alcohol Ligand Design for Asymmetric Catalysis

The combination of a secondary amine (pyrrolidine NH, pKa ~14.7), tertiary amine, and primary alcohol within a single chiral framework enables bifunctional coordination to metal centers [1]. The PSA of 35.50 Ų and two H-bond donor sites provide greater coordination versatility than N-alkylated analogs (PSA 26.71 Ų; 1 H-bond donor) [2]. This compound type—pyrrolidine-based β-amino alcohols—has demonstrated utility as chiral ligands in enantioselective diethylzinc addition to aldehydes, achieving up to 95% enantiomeric excess [3].

Fragment-Based Drug Discovery Requiring Dual Hydrogen-Bond Donor Capacity

With molecular weight of 144.21 Da, 2 H-bond donors, 3 H-bond acceptors, and LogP of -0.40, this compound meets fragment-like physicochemical criteria (MW < 250, HBD ≤ 3, HBA ≤ 3, LogP ≤ 3) while offering a chiral pyrrolidine core amenable to further elaboration [1]. The free pyrrolidine NH serves as a synthetic handle for N-alkylation, acylation, or sulfonylation, enabling rapid diversification. In contrast, the N-methyl analog (MW 158.24, 1 HBD) has one fewer vector for derivatization and altered polarity, making it a less versatile fragment starting point .

Quality Control and Identity Verification Using InChI-Based Stereochemical Authentication

For regulated environments requiring unambiguous compound identity, the (S)-enantiomer can be definitively authenticated via its InChI stereochemical layer (/t7-/m0/s1) and MDL number (MFCD11519104) [1]. This provides a machine-readable, database-cross-referenced identity check that distinguishes it from the (R)-enantiomer (InChI /t7-/m1/s1; MDL MFCD11519105) and racemic mixtures, reducing the risk of stereochemical misassignment in procurement workflows .

Quote Request

Request a Quote for (S)-2-(methyl(pyrrolidin-3-yl)amino)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.